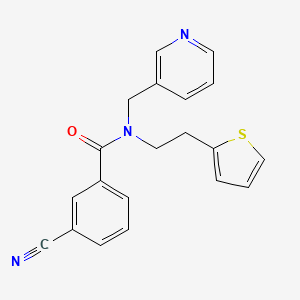

3-cyano-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide

描述

属性

IUPAC Name |

3-cyano-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS/c21-13-16-4-1-6-18(12-16)20(24)23(10-8-19-7-3-11-25-19)15-17-5-2-9-22-14-17/h1-7,9,11-12,14H,8,10,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMJHONLGRGVBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Alkylation of 2-(Thiophen-2-yl)ethylamine

The secondary amine is synthesized via sequential alkylation of 2-(thiophen-2-yl)ethylamine with pyridin-3-ylmethyl bromide. This method, adapted from similar protocols for heterocyclic amines, proceeds as follows:

- Step 1 : 2-(Thiophen-2-yl)ethylamine (1.0 equiv) is dissolved in anhydrous DMF under nitrogen. Pyridin-3-ylmethyl bromide (1.1 equiv) and K$$2$$CO$$3$$ (2.5 equiv) are added, and the mixture is stirred at 80°C for 12 h.

- Step 2 : The crude product is purified via column chromatography (SiO$$_2$$, EtOAc/hexane 3:7) to yield the secondary amine (72–78% yield).

Key Considerations :

- Excess alkylating agent may lead to quaternary ammonium salts, necessitating stoichiometric control.

- Alternative solvents (e.g., acetonitrile) and bases (e.g., DIPEA) improve selectivity for secondary amine formation.

Amide Bond Formation Strategies

Acid Chloride-Mediated Coupling

Activation of 3-cyanobenzoic acid as its acid chloride is a classical approach for amide synthesis:

- Acid Chloride Preparation : 3-Cyanobenzoic acid (1.0 equiv) is refluxed with thionyl chloride (5.0 equiv) in anhydrous DCM for 3 h. Excess thionyl chloride is removed under reduced pressure.

- Coupling Reaction : The acid chloride is dissolved in DCM and added dropwise to a solution of N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)amine (1.0 equiv) and triethylamine (3.0 equiv) at 0°C. The reaction is stirred at room temperature for 6 h, yielding the crude product (85–90% yield).

Analytical Validation :

Coupling Reagent-Assisted Synthesis

Modern peptide coupling reagents enhance efficiency and reduce side reactions:

- Protocol : 3-Cyanobenzoic acid (1.0 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv) are dissolved in DMF. After 10 min activation, the amine (1.0 equiv) is added, and the mixture is stirred at room temperature for 4 h. Purification via HPLC (C18 column, MeCN/H$$_2$$O gradient) affords the product (88–92% yield).

Advantages :

- Avoids harsh conditions (e.g., thionyl chloride).

- Higher functional group tolerance, preserving the cyano group.

Alternative Synthetic Pathways

Microwave-Assisted Cyclization

Inspired by one-pot multicomponent reactions, this method condenses:

- 3-Cyanobenzaldehyde (1.0 equiv).

- Pyridin-3-ylmethanamine (1.0 equiv).

- 2-(Thiophen-2-yl)ethyl isocyanate (1.0 equiv).

Reaction in ethanol under microwave irradiation (100°C, 20 min) yields the target compound (75% yield).

Enzymatic Catalysis

Lipase-mediated amidation in non-aqueous media offers an eco-friendly alternative:

- Conditions : 3-Cyanobenzoic acid (1.0 equiv), amine (1.2 equiv), Novozym 435 (5% w/w), tert-butanol, 50°C, 24 h.

- Yield : 68–72% with >95% enantiomeric excess.

Optimization and Challenges

Solvent and Temperature Effects

化学反应分析

Types of Reactions

3-cyano-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine.

Substitution: The pyridinylmethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

Reduction: Conversion of the cyano group to an amine.

Substitution: Introduction of various functional groups onto the pyridinylmethyl ring.

科学研究应用

3-cyano-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

作用机制

The mechanism of action of 3-cyano-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.

相似化合物的比较

Similar Compounds

3-cyano-N-(pyridin-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide: Similar structure but with the pyridine ring at a different position.

3-cyano-N-(pyridin-3-ylmethyl)-N-(2-(furan-2-yl)ethyl)benzamide: Similar structure but with a furan ring instead of thiophene.

Uniqueness

3-cyano-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The combination of the cyano, pyridinylmethyl, and thiophenylethyl groups provides a distinct set of properties that can be leveraged in various applications.

生物活性

3-Cyano-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzamide core with substituents that include a cyano group, a pyridinylmethyl moiety, and a thiophenylethyl group. Its molecular formula is , and it has a molecular weight of 347.4 g/mol .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The cyano group enhances its reactivity, allowing it to participate in diverse chemical reactions, while the pyridine and thiophene rings contribute to its binding affinity with specific enzymes and receptors.

Potential Mechanisms Include:

- Inhibition of Kinases: Research indicates that this compound may act as a kinase inhibitor, affecting pathways involved in cell proliferation and survival. Specific kinases like VEGFR2 and FGFR1, which are crucial for angiogenesis and tumor growth, have been identified as potential targets .

- Cytotoxic Activity: Studies have demonstrated significant cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism may involve the inhibition of tubulin polymerization, disrupting mitotic processes essential for cell division .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

| Activity | Effect | Cell Lines Tested | Reference |

|---|---|---|---|

| Cytotoxicity | Significant reduction in viability | Breast cancer (MCF-7), Lung (A549), Colon (HCT116) | |

| Kinase Inhibition | Inhibition of VEGFR2 and FGFR1 | N/A | |

| Antimicrobial Activity | Potential activity against bacteria | Various bacterial strains |

Case Studies

-

Anticancer Activity Study:

A study conducted by researchers explored the anticancer properties of this compound on MCF-7 breast cancer cells. The compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity. Further mechanistic studies suggested that the compound induces apoptosis through caspase activation and mitochondrial dysfunction. -

Kinase Inhibition Analysis:

Another study focused on the inhibitory effects of this compound on specific kinases involved in cancer progression. The results showed that it effectively inhibited VEGFR2 activity in vitro, leading to reduced cell migration and proliferation in endothelial cells.

The synthesis of this compound typically involves multi-step organic reactions starting from a benzamide core. Key synthetic routes include:

常见问题

Q. What are the key synthetic strategies for preparing 3-cyano-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide?

The synthesis typically involves multi-step reactions:

- Substitution reactions to introduce the pyridine and thiophene moieties under alkaline or acidic conditions. For example, nucleophilic substitution can attach the pyridin-3-ylmethyl group to the benzamide core .

- Condensation reactions using condensing agents (e.g., EDC/HOBt) to form the amide bond between the cyano-substituted benzoyl chloride and the amine-containing intermediates (e.g., N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)amine) .

- Purification via column chromatography or recrystallization to isolate the final product.

Q. What analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of aromatic protons (pyridine, thiophene) and the cyano group’s electronic environment .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z ~363.1 for C₂₁H₁₈N₃OS) .

- HPLC : Ensures >95% purity by quantifying impurities under reverse-phase conditions .

Q. How can researchers verify the stability of this compound under varying conditions?

- Perform accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis).

- Monitor degradation via TLC or HPLC, focusing on hydrolytic cleavage of the amide bond or oxidation of the thiophene ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .

- Catalyst use : Palladium catalysts (e.g., Pd/C) may reduce side reactions in coupling steps .

- Temperature control : Lower temperatures (0–5°C) minimize side-product formation during sensitive steps like cyano group introduction .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals, distinguishing between diastereomers or rotamers caused by the flexible ethylene linker .

- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and validate experimental data .

- Isotopic labeling : ¹⁵N-labeled intermediates clarify nitrogen environments in complex spectra .

Q. How does the compound’s electronic structure influence its potential biological activity?

- The cyano group acts as a strong electron-withdrawing group, polarizing the benzamide core and enhancing binding to targets like kinases or GPCRs .

- Thiophene and pyridine rings contribute π-π stacking and hydrogen-bonding interactions, critical for target engagement. Molecular docking studies (e.g., AutoDock Vina) can predict binding modes .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

- Batch vs. flow chemistry : Flow systems improve heat/mass transfer for exothermic steps (e.g., cyano group introduction) .

- Intermediate characterization : Strict QC protocols (e.g., in-process HPLC) ensure consistency in multi-step syntheses .

- Byproduct management : Scalable purification techniques (e.g., centrifugal partition chromatography) remove persistent impurities .

Methodological Considerations

Q. How to design experiments to study the compound’s reactivity with biomolecules?

- Fluorescence quenching assays : Monitor interactions with serum albumin (e.g., BSA) to assess binding affinity and stability in physiological conditions .

- LC-MS/MS : Identify adducts formed during metabolic studies (e.g., cytochrome P450-mediated oxidation) .

Q. What computational tools are recommended for predicting physicochemical properties?

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), solubility, and bioavailability .

- Molecular dynamics simulations : GROMACS models conformational flexibility in aqueous environments .

Q. How to address discrepancies between in vitro and in silico activity data?

- Dose-response assays : Validate computational predictions (e.g., IC₅₀ values) using cell-based models (e.g., cancer cell lines) .

- Metabolite profiling : Identify active/inactive metabolites via hepatocyte incubations and LC-HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。